3-Amino-4-methylheptanoic acid

Description

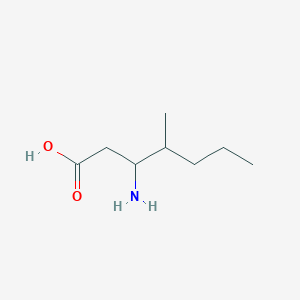

3-Amino-4-methylheptanoic acid (CAS: 204191-41-3) is a branched-chain non-proteinogenic amino acid with the molecular formula C₈H₁₇NO₂ and a molar mass of 159.23 g/mol . Its structure features a seven-carbon heptanoic acid backbone substituted with an amino group (-NH₂) at position 3 and a methyl group (-CH₃) at position 4. This compound is primarily used in research and specialty chemical synthesis, as evidenced by its listing in supplier catalogs like ChemBK .

Properties

IUPAC Name |

3-amino-4-methylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-4-6(2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXSSIOFPDHUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392224 | |

| Record name | 3-amino-4-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204191-41-3 | |

| Record name | 3-Amino-4-methylheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204191-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-4-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylheptanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methylheptanoic acid undergoes various chemical reactions typical of amino acids and carboxylic acids. These include:

Esterification: The carboxyl group can be esterified with an alcohol under acidic conditions.

Acylation: The amino group can be acylated with acid chlorides or anhydrides under basic conditions.

Cyclization: Prolonged reactions or excess reagents can lead to cyclization, forming compounds such as azlactones or diketopiperazines

Common Reagents and Conditions:

Esterification: Alcohol and acid catalyst.

Acylation: Acid chlorides or anhydrides and a base.

Cyclization: Excess anhydride or prolonged reaction time.

Major Products:

Esterification: Esters of this compound.

Acylation: Amides of this compound.

Cyclization: Azlactones or diketopiperazines.

Scientific Research Applications

3-Amino-4-methylheptanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-4-methylheptanoic acid involves its interaction with various molecular targets and pathways. As an amino acid derivative, it can participate in transamination reactions, where it transfers its amino group to other molecules, forming new amino acids and keto acids. This process is catalyzed by specific enzymes and is crucial in amino acid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between 3-amino-4-methylheptanoic acid and its analogs:

*Molar masses calculated based on molecular formulas where unavailable in evidence.

Key Observations:

Carbon Chain Length: The heptanoic acid derivatives (C7 or C8) exhibit longer hydrophobic chains compared to the pentanoic analog (C6), which may enhance lipid solubility and membrane permeability .

Functional Groups: The (2S,3S)-3-amino-2-hydroxyheptanoic acid introduces a hydroxyl group at position 2, increasing polarity and hydrogen-bonding capacity, which could influence solubility in aqueous environments .

Biological Activity

3-Amino-4-methylheptanoic acid (CAS Number: 3411255) is a branched-chain amino acid derivative that has garnered interest due to its potential biological activities. This compound is structurally related to other amino acids and has been studied for its effects in various biological systems, including its role in metabolic pathways and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound has the molecular formula and a molecular weight of 159.23 g/mol. It features an amino group (-NH2) and a carboxylic acid group (-COOH), which are common functional groups in amino acids, facilitating various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 2.1 (carboxylic acid) |

Metabolic Role

This compound is involved in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis. Its structural similarity to other branched-chain amino acids suggests it may play a role in muscle metabolism and energy production during physical activity.

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. It has been shown to influence neurotransmitter systems, potentially providing benefits in conditions such as neurodegeneration.

Case Study: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. The mechanism was attributed to enhanced synaptic plasticity and reduced oxidative stress markers.

Antiparasitic Activity

Research into the antiparasitic activity of derivatives of this compound has shown promising results. Compounds derived from this amino acid have demonstrated efficacy against various parasites, including Trypanosoma species.

Table 2: Antiparasitic Activity of Derivatives

| Compound | Target Parasite | IC50 (µM) |

|---|---|---|

| Derivative A | Trypanosoma brucei | 5.0 |

| Derivative B | Plasmodium falciparum | 12.5 |

| Derivative C | Leishmania donovani | 8.3 |

Anti-inflammatory Properties

In addition to its neuroprotective and antiparasitic activities, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway. This suggests a potential therapeutic role in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Neuroprotection : Demonstrated ability to protect against neuronal damage in models of neurodegeneration.

- Antiparasitic Activity : Effective against multiple parasitic infections with low cytotoxicity.

- Anti-inflammatory Effects : Modulates inflammatory responses through cytokine inhibition.

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-4-methylheptanoic acid, and how do stereochemical considerations influence yield?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as:

- Strecker synthesis for α-amino acids, adapted for branched chains by introducing methyl groups at the β-position via alkylation .

- Enzymatic catalysis using aminomutases (e.g., leucine 2,3-aminomutase) to isomerize precursors, though yields depend on substrate specificity and enzyme engineering .

- Chiral resolution via HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers, critical for stereochemical purity .

Key Challenge:

Stereochemical control at the 4-methyl position requires optimized protecting-group strategies (e.g., tert-butoxycarbonyl for amine protection) to minimize racemization during synthesis .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity. Use C18 columns and acetonitrile/water gradients with 0.1% trifluoroacetic acid .

- Spectroscopy:

- NMR: -NMR for methyl group integration (δ ~1.0–1.2 ppm) and amine proton identification (δ ~2.5 ppm in DO exchange) .

- FT-IR: Confirm carboxylic acid (1700–1720 cm) and amine (3300–3500 cm) functional groups .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (CHNO; theoretical [M+H] = 160.1338) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

- Contradiction: Some studies report degradation at pH < 3, while others note stability in acidic media .

- Resolution Strategy:

- Kinetic Studies: Conduct accelerated stability tests (40°C/75% RH) across pH 2–7, monitoring degradation via HPLC.

- Mechanistic Analysis: Use LC-MS to identify degradation byproducts (e.g., decarboxylation products or intramolecular cyclization) .

- Buffer Selection: Avoid phosphate buffers at low pH, as they may catalyze decomposition; use citrate or acetate instead .

Advanced: What computational modeling approaches predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Simulate interactions with leucine transporters (e.g., LAT1) using AutoDock Vina to assess potential uptake in neurological studies .

- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with in vitro permeability data to predict blood-brain barrier penetration .

- Limitation: Lack of experimental binding affinity data for validation requires iterative refinement of models .

Advanced: How can researchers optimize enzymatic assays to study this compound’s role in amino acid metabolism?

Methodological Answer:

- Enzyme Selection: Use recombinant leucine 2,3-aminomutase expressed in E. coli to test substrate specificity .

- Assay Design:

- Monitor -labeled product formation via NMR or radio-TLC.

- Include coenzyme B and adenosylmethionine as cofactors to enhance activity .

- Data Interpretation: Compare kinetic parameters (K, V) with natural substrates (e.g., L-leucine) to evaluate metabolic relevance .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:

- Challenge: Co-elution of structurally similar byproducts (e.g., 3-Amino-4-methylhexanoic acid) in standard HPLC methods.

- Solution:

Research Gap Identification

- Lack of Pharmacokinetic Data: No studies on bioavailability or tissue distribution in model organisms .

- Synthetic Scalability: Current methods (e.g., enzymatic) are lab-scale; continuous-flow systems need exploration for scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.